PHTALOCYANINE DE MOLYBDÈNE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

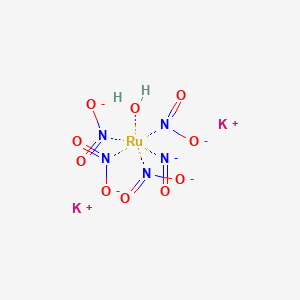

Molybdenum phthalocyanine is a coordination compound that belongs to the phthalocyanine family, which are macrocyclic compounds known for their vivid blue or green colors. These compounds have been widely studied due to their excellent optical and electrochemical properties.

Applications De Recherche Scientifique

Molybdenum phthalocyanine has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Molybdenum phthalocyanine primarily targets cellular components involved in oxidative stress and electron transport. Its primary role is to act as a photosensitizer in photodynamic therapy (PDT), where it targets tumor cells by generating reactive oxygen species (ROS) upon light activation .

Mode of Action

Upon light activation, molybdenum phthalocyanine absorbs photons and transitions to an excited state. This excited state interacts with molecular oxygen to produce singlet oxygen and other ROS. These reactive species cause oxidative damage to cellular components, leading to cell death, particularly in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by molybdenum phthalocyanine is the oxidative stress pathway. The generated ROS can damage lipids, proteins, and DNA, leading to apoptosis or necrosis of the targeted cells. This disruption in cellular homeostasis triggers downstream effects such as activation of caspases and other apoptotic pathways .

Pharmacokinetics

The pharmacokinetics of molybdenum phthalocyanine involve its absorption, distribution, metabolism, and excretion (ADME). It is typically administered intravenously, allowing for rapid distribution to tissues. Its bioavailability is influenced by its solubility and stability in biological environments. Metabolism primarily occurs in the liver, and excretion is through the renal and biliary systems .

Result of Action

The molecular and cellular effects of molybdenum phthalocyanine’s action include the induction of oxidative stress, leading to cell membrane damage, mitochondrial dysfunction, and DNA fragmentation. These effects culminate in the death of cancer cells, making it an effective agent in photodynamic therapy .

Action Environment

Environmental factors such as light intensity, oxygen availability, and the presence of antioxidants can influence the efficacy and stability of molybdenum phthalocyanine. Optimal light conditions are crucial for its activation, while sufficient oxygen levels are necessary for ROS generation. Antioxidants in the environment can mitigate the compound’s effectiveness by neutralizing ROS .

Analyse Biochimique

Biochemical Properties

Molybdenum Phthalocyanine plays a crucial role in biochemical reactions, particularly in redox processes. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer reactions. For instance, Molybdenum Phthalocyanine can interact with cytochrome P450 enzymes, enhancing their catalytic activity in the oxidation of organic substrates . Additionally, it has been shown to interact with superoxide dismutase, contributing to its antioxidant properties . These interactions are primarily driven by the ability of Molybdenum Phthalocyanine to undergo reversible redox changes, making it an effective mediator in biochemical processes.

Cellular Effects

Molybdenum Phthalocyanine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Molybdenum Phthalocyanine has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .

Molecular Mechanism

The molecular mechanism of action of Molybdenum Phthalocyanine involves its ability to bind to biomolecules and modulate their activity. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, Molybdenum Phthalocyanine has been shown to inhibit the activity of xanthine oxidase, reducing the production of reactive oxygen species . Additionally, it can activate certain transcription factors, leading to changes in gene expression that influence cellular responses . These effects are mediated through the binding interactions of Molybdenum Phthalocyanine with specific biomolecules, which alter their conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Molybdenum Phthalocyanine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Molybdenum Phthalocyanine is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to light or oxidative stress can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that Molybdenum Phthalocyanine can induce adaptive responses in cells, such as upregulation of antioxidant defenses .

Dosage Effects in Animal Models

The effects of Molybdenum Phthalocyanine vary with different dosages in animal models. At low doses, it has been shown to enhance cellular functions and promote tissue repair . At high doses, Molybdenum Phthalocyanine can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the beneficial effects are maximized at optimal dosages, while adverse effects become prominent at higher concentrations .

Metabolic Pathways

Molybdenum Phthalocyanine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can modulate the activity of enzymes such as aldehyde oxidase and sulfite oxidase, influencing the metabolism of aldehydes and sulfites . Additionally, Molybdenum Phthalocyanine can affect the levels of metabolites by altering the balance between anabolic and catabolic processes . These interactions highlight the role of Molybdenum Phthalocyanine in maintaining metabolic homeostasis.

Transport and Distribution

Within cells and tissues, Molybdenum Phthalocyanine is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Additionally, Molybdenum Phthalocyanine can be taken up by cells through endocytosis and distributed to various cellular compartments . Its localization and accumulation within specific tissues are influenced by factors such as tissue perfusion and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of Molybdenum Phthalocyanine plays a critical role in its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, Molybdenum Phthalocyanine has been observed to localize to the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, its presence in the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Molybdenum phthalocyanine can be synthesized through the cyclotetramerization of phthalonitrile derivatives in the presence of molybdenum salts. One common method involves the reaction of phthalonitrile with molybdenum chloride in a high-boiling solvent such as quinoline at elevated temperatures (around 200-300°C). The reaction typically requires a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of molybdenum phthalocyanine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Molybdenum phthalocyanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxo-molybdenum phthalocyanine complexes.

Reduction: Reduction reactions can lead to the formation of reduced molybdenum phthalocyanine species.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Oxidation: Oxo-molybdenum phthalocyanine complexes.

Reduction: Reduced molybdenum phthalocyanine species.

Substitution: Functionalized molybdenum phthalocyanine derivatives.

Comparaison Avec Des Composés Similaires

- Iron Phthalocyanine

- Cobalt Phthalocyanine

- Nickel Phthalocyanine

- Copper Phthalocyanine

Comparison: Molybdenum phthalocyanine is unique due to its central molybdenum atom, which imparts distinct catalytic and electronic properties compared to other metal phthalocyanines. For instance, molybdenum phthalocyanine exhibits higher catalytic activity in certain oxidation reactions compared to iron or cobalt phthalocyanine . Additionally, its ability to generate reactive oxygen species upon light activation makes it particularly suitable for photodynamic therapy applications .

Propriétés

Numéro CAS |

15152-82-6 |

|---|---|

Formule moléculaire |

C32H16MoN8 |

Poids moléculaire |

608.46 |

Origine du produit |

United States |

Q1: What makes Molybdenum phthalocyanine (Mo-Pc) a promising candidate for producing high specific activity Molybdenum-99 (Mo-99)?

A1: Mo-Pc shows promise due to its suitability for the Szilard-Chalmers effect, a recoil reaction triggered by neutron irradiation [, ]. This process can produce Mo-99 with significantly higher specific activity than traditional methods using Molybdenum trioxide (MoO3) targets []. This is crucial for developing smaller, more efficient radioisotope generators for medical applications [].

Q2: How is Mo-Pc synthesized, and what are its key structural characteristics?

A2: Mo-Pc can be synthesized through a solid-state reaction between ammonium heptamolybdate and phthalonitrile at high temperatures (around 300°C) []. The resulting compound, Phthalocyanine–oxymolybdenum(IV) with the molecular formula MoOC32H16N8, is a stable, diamagnetic complex [].

Q3: Can you elaborate on the spectroscopic properties of Mo-Pc?

A3: Mo-Pc exhibits characteristic Q-band absorption in the UV-Vis spectrum between 600 and 750 nm, depending on the solvent used []. Splitting of the absorption peak in solvents like tetrahydrofuran and dimethylformamide suggests protonation of the molecule [].

Q4: What is the significance of optimizing the extraction process for Mo-99 from irradiated Mo-Pc?

A4: Efficient extraction of Mo-99 from the irradiated Mo-Pc target is crucial for maximizing yield and achieving high specific activity []. Studies have investigated various solvents and extraction parameters to optimize this process and determine the ideal conditions for high yield and purity of the Mo-99 product [].

Q5: What are the potential applications of Mo-Pc beyond radioisotope production?

A5: Research suggests Mo-Pc displays rectification properties when sandwiched between different metal electrodes, particularly in the presence of polar impurities []. This characteristic hints at its potential use in electronic devices. Additionally, studies have explored the electrochromic behavior of Mo-Pc oxide, suggesting possible applications in display technologies [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)

![3-Methyl-2-[2-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1143963.png)